Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-methylquinoline-3-carboxylate is an organic compound with a complex structure that includes a quinoline core, an ethyl ester group, and a dimethoxyphenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Dimethoxyphenylamino Group: This step often involves a nucleophilic aromatic substitution reaction where the dimethoxyphenylamine is introduced to the quinoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with biological macromolecules:
Molecular Targets: The compound targets DNA and topoisomerase enzymes, leading to the inhibition of DNA replication and transcription.
Pathways Involved: It interferes with the DNA repair pathways and induces apoptosis in cancer cells by causing DNA damage.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(2,4-dimethoxyphenyl)amino]-quinoline-3-carboxylate: Similar structure but lacks the 8-methyl group.
Methyl 4-[(2,4-dimethoxyphenyl)amino]-quinoline-3-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
4-[(2,4-Dimethoxyphenyl)amino]-quinoline-3-carboxylic acid: Similar structure but lacks the ester group.
Uniqueness
Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to the presence of the 8-methyl group and the ethyl ester, which can influence its chemical reactivity and biological activity. These structural features can enhance its ability to interact with biological targets and improve its solubility and stability.
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 4-(2,4-dimethoxyanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-5-27-21(24)16-12-22-19-13(2)7-6-8-15(19)20(16)23-17-10-9-14(25-3)11-18(17)26-4/h6-12H,5H2,1-4H3,(H,22,23) |
InChI Key |
MNAUCLAZLMYHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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